6,7-Dichloro-5-methoxy-1h-indole-2,3-dione
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Overview
Description
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methoxy group at position 5, and a dione structure at positions 2 and 3 of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and chlorinating agents.
Chlorination: The indole ring is chlorinated at positions 6 and 7 using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Oxidation: The resulting dichloroindole is then oxidized to form the dione structure at positions 2 and 3. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
6,7-Dichloro-1H-indole-2,3-dione: Lacks the methoxy group at position 5.
7-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
Uniqueness
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is unique due to the combination of chlorine atoms and a methoxy group on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6312-99-8 |
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Molecular Formula |
C9H5Cl2NO3 |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
6,7-dichloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c1-15-4-2-3-7(6(11)5(4)10)12-9(14)8(3)13/h2H,1H3,(H,12,13,14) |
InChI Key |
URRRAZCPEYATRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=O)N2)Cl)Cl |
Origin of Product |
United States |
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